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Compound of Interest

Compound Name: (2)-3-Cyclopropylbut-2-enoic acid
CAS No.: 766-68-7
Cat. No.: B3024993

Get Quote

Executive Summary & Chemical Profile[1]

(Z2)-3-Cyclopropylbut-2-enoic acid is a trisubstituted

-unsaturated carboxylic acid. Its value lies in the cyclopropyl group, a bioisostere for isopropyl
or tert-butyl groups that offers improved metabolic stability (blocking CYP450 oxidation) and
unique conformational constraints.

The (Z)-configuration places the bulky cyclopropyl group cis to the carboxylic acid. This
geometry is thermodynamically disfavored due to steric clash (A(1,3) strain) but is critical for
specific cyclization reactions (e.g., butenolide formation) and for accessing specific
diastereomers in conjugate additions.
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Property Specification

IUPAC Name (22)-3-Cyclopropylbut-2-enoic acid
Structure C/C(C1CC1)=C\C(=0)O
Molecular Weight 126.15 g/mol

Kinetic Isomer (Z); prone to photoisomerization

Key Feature
to (E).

Michael acceptor, precursor to chiral
Primary Use
-branched acids, heterocycle synthesis.

Synthesis Protocol: Kinetic Control via Still-Gennari
Olefination

Accessing the (Z)-isomer requires kinetic control. Standard Wittig or Horner-Wadsworth-
Emmons (HWE) conditions predominantly yield the (E)-isomer. The Still-Gennari modification is
the gold standard for this transformation, utilizing electron-deficient phosphonates to accelerate
the elimination step, favoring the Z-alkene.

Protocol A: Z-Selective Synthesis from Methyl
Cyclopropyl Ketone

Reagents:
» Methyl cyclopropyl ketone (1.0 equiv)

e Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (Still-Gennari Reagent) (1.1
equiv)

e KHMDS (Potassium hexamethyldisilazide), 0.5 M in toluene (1.1 equiv)
e 18-Crown-6 (1.1 equiv)

e THF (Anhydrous)
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Step-by-Step Methodology:

» Reagent Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add 18-Crown-6
and the Still-Gennari phosphonate in anhydrous THF. Cool the solution to -78 °C.

o Expert Insight: 18-Crown-6 chelates the potassium cation, creating a "naked" enolate that
reacts faster and with higher stereoselectivity.

e Deprotonation: Add KHMDS dropwise over 20 minutes. Stir at -78 °C for 30 minutes to
ensure complete formation of the phosphonate anion.

» Addition: Add Methyl cyclopropyl ketone (dissolved in minimal THF) dropwise.
o Critical Step: Maintain temperature below -70 °C. Higher temperatures erode Z-selectivity.
o Reaction: Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

e Quench & Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate (3x). Wash
combined organics with brine, dry over Na2SOa, and concentrate.

 Purification: The crude product is the Methyl ester. Purify via silica gel chromatography
(Hexanes/EtOAC).

o QC Check: 1H NMR should show the vinyl proton doublet (approx.

5.8 ppm). Compare coupling constants or NOE if possible, though Z/E separation is often
visible by Rf.

o Hydrolysis: Dissolve the Z-ester in THF/Water (3:1). Add LIOH (2 equiv) and stir at 0 °C to
RT. Avoid heating to prevent isomerization. Acidify carefully with 1N HCI to pH 3 and extract
to obtain the title acid.

Data Output: Isomer Ratio

Method Z:E Ratio (Typical) Yield

Standard HWE (NaH) 1:10 85%
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| Still-Gennari (KHMDS) | >15:1 | 78% |

Key Applications & Workflows
Application 1: Asymmetric Hydrogenation (Chiral
Scaffold Synthesis)

The most common application is reducing the alkene to generate (S)- or (R)-3-
cyclopropylbutanoic acid. This creates a chiral center with a bulky, lipophilic side chain, ideal for
protease inhibitors.

o Catalyst: Rh(COD)2BF4 + Chiral Phosphine (e.g., (R,R)-DuPhos or Josiphos).
e Conditions: 5 atm Hz, MeOH, RT, 12h.

e Mechanism: The carboxylate coordinates to the Rhodium, directing the hydrogenation to one
face of the alkene. The (Z)-geometry is often required to fit the catalyst's chiral pocket
optimally compared to the (E)-isomer.

Application 2: lodolactonization (Heterocycle Formation)

The (2)-acid is geometrically primed for intramolecular cyclization if a nucleophile is introduced.
e Reaction: Treatment with [2/NaHCOs in CH2Cl-.

e Outcome: If the cyclopropyl ring opens or if a proximal nucleophile is present, this yields
iodolactones. However, for this specific substrate, it allows for stereocontrolled addition of
iodine across the double bond, setting up subsequent substitutions.

Application 3: Bioisosteric Fragment for Drug Design

The (2)-C(Me)=CH-COOH motif mimics the "kinked" structure of natural terpenes (e.g.,
abscisic acid precursors) but with the metabolic robustness of the cyclopropyl ring.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways starting from the raw
ketone.
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Caption: Divergent synthesis pathway emphasizing the kinetic control required to access the
(2)-isomer and its downstream utility.

Troubleshooting & Quality Control (Self-Validating
Systems)

To ensure the integrity of your building block, implement these checks:
e The "NMR Shift" Validation:

o In the (2)-isomer, the vinyl proton is deshielded (shifted downfield, ~5.8—6.0 ppm) due to
the anisotropy of the cis-cyclopropyl group compared to the (E)-isomer.

o NOE Experiment: Irradiate the methyl group doublet.
» |f (Z): You will see NOE enhancement of the Vinyl Proton (they are close).
» If (E): You will see NOE enhancement of the Cyclopropyl methine (they are close).

e |somerization Check: Dissolve a small aliquot in CDCls and expose to ambient light for 24
hours. If the integration of the minor isomer increases, store the bulk material in amber vials
at -20 °C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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